molecular formula C18H18N2O4 B2743271 3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034597-21-0

3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2743271
CAS No.: 2034597-21-0
M. Wt: 326.352
InChI Key: XZYBDPYOICFMBH-UHFFFAOYSA-N
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Description

3-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidine intermediates are then coupled using a carbonylation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through a condensation reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, 3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole Derivatives: Compounds like piperine and sesamol, which also contain the benzo[d][1,3]dioxole moiety.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline, which feature the pyrrolidine ring.

    Pyridinone Derivatives: Compounds like pirfenidone and deferiprone, which contain the pyridinone structure.

Uniqueness

What sets 3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one apart is the combination of these three distinct moieties in a single molecule, potentially leading to unique biological activities and synthetic applications not observed in the individual components.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-19-7-2-3-14(17(19)21)18(22)20-8-6-13(10-20)12-4-5-15-16(9-12)24-11-23-15/h2-5,7,9,13H,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBDPYOICFMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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